

Application Notes and Protocols for the Characterization of 5-Isopropyl-1H-indene

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Compound of Interest

Compound Name: 5-Isopropyl-1H-indene

CAS No.: 181954-91-6

Cat. No.: B069427

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **5-Isopropyl-1H-indene**. The following sections detail the methodologies for structural elucidation, purity assessment, and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of **5-Isopropyl-1H-indene**. Both ^1H and ^{13}C NMR are essential for a complete assignment of the molecule's protons and carbons.

Predicted ^1H and ^{13}C NMR Data

While specific experimental data for **5-Isopropyl-1H-indene** is not readily available in the public domain, the following chemical shifts can be predicted based on the analysis of indene and its substituted derivatives.[\[1\]](#)[\[2\]](#)

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **5-Isopropyl-1H-indene**

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
H1, H1'	~3.3 - 3.5	~38 - 40
H2	~6.5 - 6.7	~128 - 130
H3	~6.8 - 7.0	~135 - 137
H4	~7.2 - 7.4	~120 - 122
H6	~7.1 - 7.3	~124 - 126
H7	~7.3 - 7.5	~126 - 128
Isopropyl-CH	~2.9 - 3.1	~33 - 35
Isopropyl-CH ₃	~1.2 - 1.4	~23 - 25
C1	-	~38 - 40
C2	-	~128 - 130
C3	-	~135 - 137
C3a	-	~143 - 145
C4	-	~120 - 122
C5	-	~148 - 150
C6	-	~124 - 126
C7	-	~126 - 128
C7a	-	~145 - 147
Isopropyl-CH	-	~33 - 35
Isopropyl-CH ₃	-	~23 - 25

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Isopropyl-1H-indene** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **5-Isopropyl-1H-indene**, further confirming its identity.

Predicted Mass Spectrometry Data

Based on the structure of **5-Isopropyl-1H-indene** (C₁₂H₁₄), the expected molecular ion and major fragments are listed below. The fragmentation pattern of indene and its alkyl derivatives typically involves the loss of alkyl groups.

Table 2: Predicted m/z Values for Major Fragments in Mass Spectrometry

Fragment	Formula	Predicted m/z
Molecular Ion [M] ⁺	C ₁₂ H ₁₄ ⁺	158.11
[M-CH ₃] ⁺	C ₁₁ H ₁₁ ⁺	143.09
[M-C ₃ H ₇] ⁺	C ₉ H ₇ ⁺	115.05

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **5-Isopropyl-1H-indene** in a volatile organic solvent (e.g., dichloromethane, hexane).
- GC Separation:
 - Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Interface Temperature: 280 °C.
- Data Analysis: Identify the peak corresponding to **5-Isopropyl-1H-indene** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion

and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

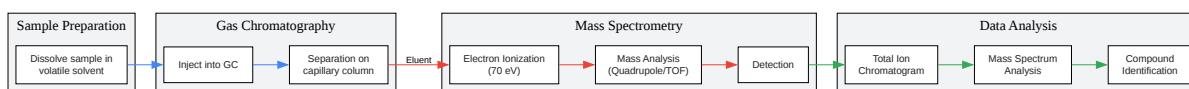
HPLC is a crucial technique for assessing the purity of **5-Isopropyl-1H-indene** and for separating it from potential isomers or impurities. Both normal-phase and reverse-phase HPLC can be employed.

Experimental Protocol: Reverse-Phase HPLC

- Sample Preparation: Dissolve a known concentration of **5-Isopropyl-1H-indene** in the mobile phase.
- HPLC System:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good separation. An isocratic or gradient elution can be used.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).
 - Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 $^{\circ}$ C).
- Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak. The method can be validated for linearity, accuracy, and precision.

Visualizing Experimental Workflows

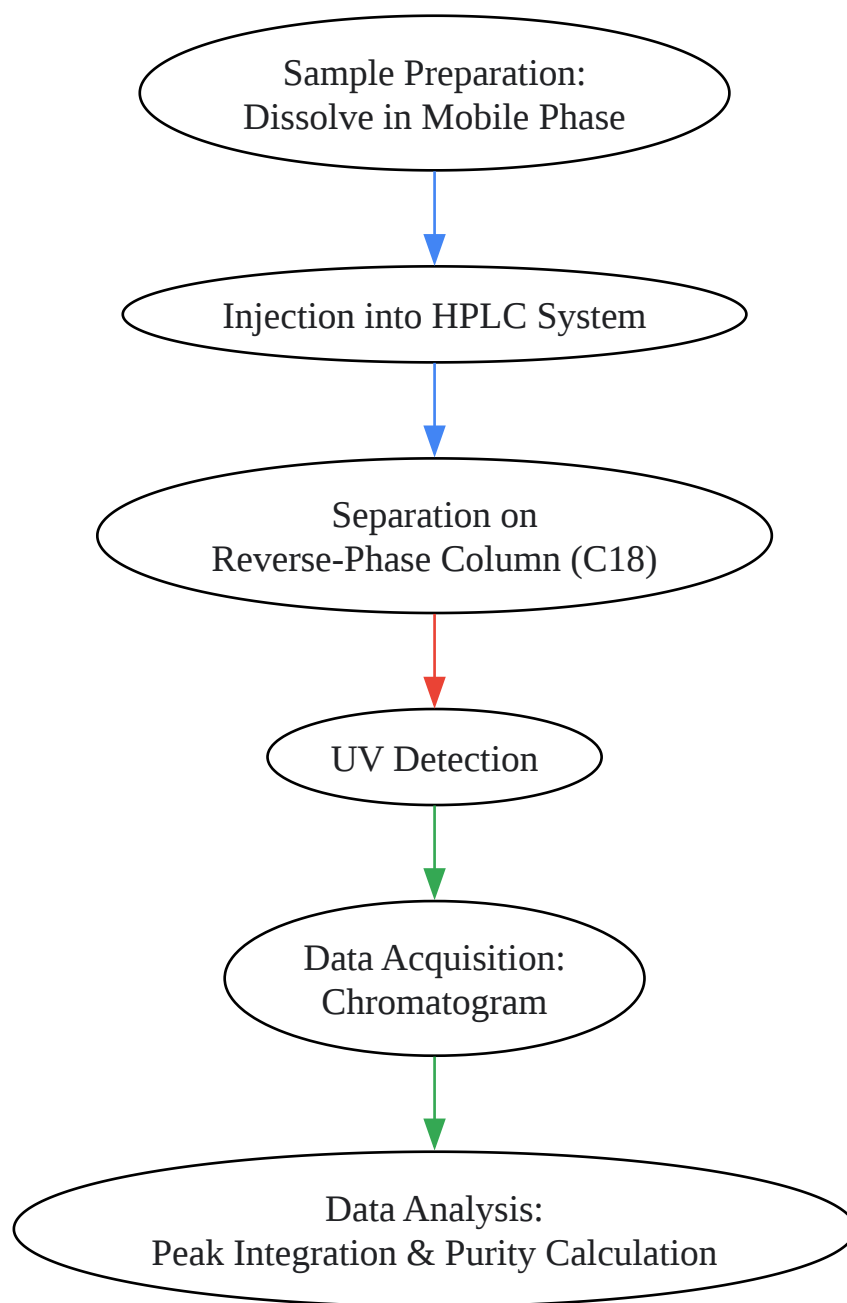
GC-MS Analysis Workflow



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Caption: Workflow for GC-MS analysis of **5-Isopropyl-1H-indene**.

HPLC Purity Analysis Workflow`dot



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Caption: Workflow for NMR-based structural elucidation.

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References

- [1. rsc.org \[rsc.org\]](#)
- [2. rsc.org \[rsc.org\]](#)
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